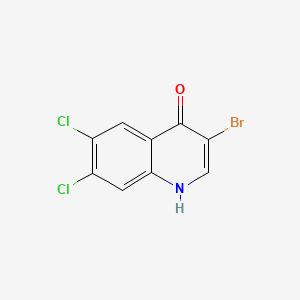

3-Bromo-6,7-dichloroquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

1204810-30-9 |

|---|---|

Molecular Formula |

C9H4BrCl2NO |

Molecular Weight |

292.941 |

IUPAC Name |

3-bromo-6,7-dichloro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H4BrCl2NO/c10-5-3-13-8-2-7(12)6(11)1-4(8)9(5)14/h1-3H,(H,13,14) |

InChI Key |

RBECMAOZDWNJDH-UHFFFAOYSA-N |

SMILES |

C1=C2C(=CC(=C1Cl)Cl)NC=C(C2=O)Br |

Synonyms |

3-Bromo-6,7-dichloro-4-hydroxyquinoline |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 3 Bromo 6,7 Dichloroquinolin 4 1h One

Reactivity of the Quinolinone Nitrogen Atom (N1) for N-Functionalization

The nitrogen atom at the N1 position of the quinolinone ring is a key site for introducing molecular diversity. As a secondary amine within an amide-like system, it readily undergoes N-functionalization reactions such as alkylation and arylation. These reactions are typically performed under basic conditions to deprotonate the nitrogen, thereby increasing its nucleophilicity.

Commonly employed methods for N-alkylation involve the use of alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) or sulfates in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). For N-arylation, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be utilized, coupling the quinolinone with aryl halides or triflates.

Transformations Involving the Carbonyl Group at C4

The carbonyl group at the C4 position is a crucial functional handle that can be transformed to alter the electronic properties and reactivity of the quinoline (B57606) core. One of the most significant transformations is its conversion to a chloro group, which turns the quinolinone into a highly reactive 4-chloroquinoline (B167314) derivative.

This conversion is typically achieved by treating the quinolinone with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF. atlantis-press.com This reaction transforms the C4-keto group into a 4-chloro substituent, yielding 3-bromo-4,6,7-trichloroquinoline . This product is a valuable intermediate for subsequent nucleophilic aromatic substitution (SNAr) reactions at the C4 position, where the newly introduced chlorine is highly susceptible to displacement by various nucleophiles such as amines, alcohols, and thiols.

Electrophilic and Nucleophilic Substitution Reactions on the Quinolinone Core

The halogen substituents on the 3-Bromo-6,7-dichloroquinolin-4(1H)-one scaffold are prime sites for substitution reactions, enabling extensive derivatization through cross-coupling and displacement mechanisms.

Halogen Displacement and Cross-Coupling Reactions at C3, C6, and C7

The three halogen atoms on the quinolinone core exhibit differential reactivity, which can be exploited for selective functionalization. In palladium-catalyzed cross-coupling reactions, the order of reactivity for aryl halides typically follows the trend I > Br > Cl. harvard.edu This hierarchy allows for selective reactions at the C3-bromo position while leaving the C6 and C7 chloro substituents intact.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the haloquinoline with an organoboron reagent (e.g., a boronic acid or ester). harvard.eduwikipedia.orgorganic-chemistry.orglibretexts.org By carefully selecting the catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands) and reaction conditions, an aryl or vinyl group can be selectively introduced at the C3 position. commonorganicchemistry.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the halogenated positions. libretexts.orgnih.govorganic-chemistry.org The higher reactivity of the C-Br bond suggests that amination would occur preferentially at C3. Selective amination at the less reactive C6 or C7 positions would likely require more forcing conditions or prior functionalization of the C3 position. nih.gov

The table below summarizes potential selective cross-coupling reactions.

| Reaction Type | Position | Coupling Partner | Catalyst System (Typical) | Potential Product |

| Suzuki-Miyaura | C3 | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 6,7-dichloro-3-R-quinolin-4(1H)-one |

| Buchwald-Hartwig | C3 | R₂NH | Pd₂(dba)₃, Ligand (e.g., XPhos), Base | 3-(R₂N)-6,7-dichloroquinolin-4(1H)-one |

Reactions at the Quinolinone Methylene (B1212753) and Aromatic Positions

Further functionalization can occur at other positions on the quinolinone core. The C2 position, being a methylene group adjacent to a carbonyl and a nitrogen atom, possesses some acidity, though reactions at this site are less common compared to modifications at the halogenated positions. The electron-deficient nature of the aromatic ring, due to the presence of the quinolinone system and three halogen atoms, makes it generally unreactive toward electrophilic aromatic substitution.

Cycloaddition and Annulation Reactions Employing the Quinolinone Scaffold

The quinolinone ring system contains both diene and dienophile characteristics, making it a potential substrate for cycloaddition reactions like the Diels-Alder reaction. sigmaaldrich.com However, the highly substituted and electron-deficient nature of this compound may reduce its reactivity in such transformations. nih.gov These reactions typically require either electron-rich dienes to react with the quinolinone as a dienophile, or the quinolinone itself needs to be activated to participate as a diene. youtube.com Annulation reactions, which involve the formation of a new ring fused to the existing scaffold, represent a powerful strategy for building molecular complexity.

Formation of Fused Heterocyclic Systems from this compound as a Synthon

One of the most valuable applications of substituted quinolinones is their use as synthons for the construction of fused heterocyclic systems. A prominent example is the synthesis of pyrazolo[4,3-c]quinolinones, a class of compounds with significant biological activity. nih.govresearchgate.net

A common synthetic route involves the reaction of a 3-halo-4-quinolone derivative with hydrazine (B178648) (N₂H₄). nih.govsemanticscholar.org In this context, this compound can serve as a key precursor. The reaction with hydrazine can proceed via a nucleophilic attack, potentially followed by cyclization and elimination to form the pyrazole (B372694) ring fused to the quinolinone core. This annulation creates a new tricyclic system, leveraging the reactivity of the C3-bromo and C4-carbonyl groups.

A plausible reaction pathway is outlined below:

N-Alkylation: The quinolinone nitrogen is first functionalized, for instance, with an alkyl group.

Chlorination: The C4-carbonyl is converted to a chloro group using POCl₃.

Reaction with Hydrazine: The resulting 3-bromo-4-chloroquinoline (B1583836) derivative reacts with hydrazine. The hydrazine can displace the C4-chloro group and subsequently undergo an intramolecular cyclization involving the C3 position to form the fused pyrazole ring.

This strategy highlights the utility of this compound as a versatile intermediate for accessing complex, fused heterocyclic architectures.

Mechanistic Investigations of Biological Interactions of 3 Bromo 6,7 Dichloroquinolin 4 1h One and Its Analogues in Vitro Studies

Cellular Pathway Perturbation Mechanisms (In Vitro Cell-Based Research)

In vitro studies on analogues of 3-Bromo-6,7-dichloroquinolin-4(1H)-one have provided insights into the potential cellular mechanisms through which this class of compounds exerts its biological effects. Research has focused on their interaction with fundamental cellular processes, including microtubule dynamics, apoptosis, and mitochondrial function.

Inhibition of Cellular Processes (e.g., Tubulin Polymerization)

Several studies have identified quinolone and quinolinone analogues as inhibitors of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure. nih.govmdpi.comnih.gov Disruption of tubulin dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells. nih.gov

Quinolin-6-yloxyacetamides (QAs) have been reported as a chemical class of tubulin polymerization inhibitors. mdpi.com These compounds are potent anti-proliferative agents against human cancer cells, including drug-resistant lines, acting by disrupting the microtubule cytoskeleton and causing severe mitotic defects. mdpi.com Crystallographic studies have shown that QAs bind to the colchicine (B1669291) site on β-tubulin, accommodated in a hydrophobic cavity. mdpi.com Similarly, a 2-phenyl-4-quinolone analogue was found to have an inhibitory effect on tubulin polymerization, leading to an irregular arrangement of microtubules. nih.gov This interference with microtubule function causes the cells to arrest in the G2/M phase of the cell cycle. nih.govdaneshyari.com

Further research into novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives also identified compounds with tubulin polymerization inhibitory activity. mdpi.com The most potent of these, compound D13, showed significant potency against tubulin assembly with an IC₅₀ value of 6.74 μM. mdpi.com Additionally, 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones have been established as a promising scaffold for tubulin polymerization inhibitors, with the hit compound 3c shown to bind to the colchicine site and reduce microtubule growth rates in vitro. nih.gov

Table 1: In Vitro Activity of Selected Quinolinone Analogues on Tubulin Polymerization

| Compound/Class | Cell Line(s) | Observed Effect | IC₅₀ Value |

| 2-Phenyl-4-quinolone | PC-3, Hep3B, HepG2, A549, NCI/ADR-RES | Anti-proliferative effect, G2/M arrest | 0.85 - 3.32 µM nih.gov |

| Quinolin-6-yloxyacetamides (QAs) | Human cancer cells | Strong inhibitors of tubulin polymerization | Near-complete inhibition at 5 µM mdpi.com |

| Compound D13 (Quinoline sulfonamide derivative) | HeLa | Inhibition of tubulin assembly | 6.74 µM mdpi.com |

| Compound 3c (5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-one) | A549 | Cell division arrest | 5.9 µM nih.gov |

Modulation of Apoptosis and Cell Cycle Regulation Pathways in Cultured Cells

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Analogues of this compound have been shown to modulate critical pathways involved in apoptosis and cell cycle control.

Treatment with a 2-phenyl-4-quinolone analogue resulted in G2/M cell-cycle arrest and subsequent apoptosis. nih.govdaneshyari.com The apoptotic cascade induced by this compound involves the phosphorylation of Bcl-2 and Bcl-xL, cleavage of Mcl-1, and activation of caspases, including caspase-8, -2, and -3. daneshyari.com Furthermore, long-term treatment led to the release and nuclear translocation of Apoptosis-Inducing Factor (AIF), suggesting a multi-faceted induction of apoptosis. nih.govdaneshyari.com

Studies on 7-chloroquinoline (B30040) derivatives have also demonstrated potent apoptosis-inducing capabilities. A series of 7-chloroquinoline-1,2,3-triazoyl carboxamides were shown to decrease cell viability in breast cancer cell lines in a dose-dependent manner. nih.gov The derivative QTCA-1 was particularly effective against triple-negative breast cancer cells (MDA-MB-231), inducing apoptosis in 80.4% of cells, while hormonal-dependent cells (MCF-7) showed only 16.8% cell death and arrested in the G0/G1 phase. nih.gov Another investigation into 7-chloro-(4-thioalkylquinoline) derivatives found that they induced antiproliferative activity through apoptosis and DNA/RNA damage. nih.gov

The broader class of quinazolinones, which are structurally related, has also been studied. One 2-chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-iminium chloride analogue was found to trigger an apoptotic pathway of DNA fragmentation in leukemia cells. researchgate.net

Impact on Cellular Respiration and Mitochondrial Function in Cell Lines

Mitochondria are central to cellular energy production and are a key nexus for the regulation of apoptosis. The quinolone class of compounds, particularly fluoroquinolones, has been found to impact mitochondrial function in mammalian cells. myquinstory.infonih.govnih.gov This toxicity is a potential mechanism of action for quinolone-based compounds.

In vitro studies have shown that fluoroquinolones like ciprofloxacin (B1669076) can cause a loss of mitochondrial DNA (mtDNA), leading to a decrease in mitochondrial respiration and a halt in cell growth. myquinstory.info This occurs because fluoroquinolones can affect mammalian topoisomerase II, an enzyme also present in mitochondria. myquinstory.infonih.gov Research using chemical proteomics on cells treated with ciprofloxacin and levofloxacin (B1675101) revealed significant mitochondrial dysfunction, specifically affecting complexes I and IV of the electron transport chain (ETC). chemrxiv.org This disruption leads to a collapse in cellular energy production and triggers significant oxidative stress. fq100.org

The mechanism involves direct binding to critical mitochondrial proteins such as AIFM1 (Apoptosis-Inducing Factor 1) and IDH2 (Isocitrate Dehydrogenase 2), leading to mitochondrial destabilization and impaired cell survival. chemrxiv.org The mitochondrial toxicity appears to develop over a longer period of drug treatment, suggesting a potential for accumulation within the cells. fq100.org In vitro studies on human glioblastoma cells treated with moxifloxacin (B1663623) and ciprofloxacin demonstrated a decrease in mitochondrial membrane potential, which in turn activated the intrinsic mitochondrial pathway of apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies from a Mechanistic Perspective

Structure-activity relationship (SAR) studies on quinolone and quinolinone analogues are crucial for understanding how specific structural modifications influence their biological activity and for designing more potent and selective compounds.

Elucidating the Influence of Halogenation on Molecular Interaction Potency

Halogenation is a key feature of many biologically active quinolones, and the position and nature of the halogen substituent dramatically affect their potency and spectrum of activity. The subject compound, this compound, features halogen atoms at three distinct positions.

Position 6: The addition of a fluorine atom at the C-6 position was a significant breakthrough, creating the highly potent fluoroquinolones. nih.govresearchgate.net A fluorine atom at this position is considered optimal, conferring between five- and 100-fold greater potency than other potential halogen moieties. researchgate.net

Position 7: The substituent at C-7 greatly influences potency, spectrum, and pharmacokinetics. researchgate.net The 7-chloro substituent is a common feature in intermediates like 4,7-dichloroquinoline (B193633), used in the synthesis of antimalarial drugs such as chloroquine (B1663885) and hydroxychloroquine. wikipedia.org

Position 8: A halogen (F or Cl) at the C-8 position has been shown to improve activity against anaerobic bacteria and enhance activity against gram-positive cocci. oup.comnih.gov

The combination of halogens, such as the 6,7-dichloro pattern in the title compound, is a known structural motif. For instance, 4,7-dichloroquinoline is a critical building block for several drugs. wikipedia.org The specific influence of a bromine atom at the C-3 position is less characterized in the broader quinolone SAR literature, which has largely focused on positions 5, 6, 7, and 8. However, the presence of halogens is known to modulate electronic properties and can be involved in halogen-π interactions, potentially stabilizing the binding of the molecule to its biological target.

Role of Substituent Variation on Binding Affinity and Mechanistic Selectivity

Beyond halogenation, other structural features of the quinolin-4-one scaffold are critical for biological activity.

The Quinolin-4-one Core: Positions 2, 3, and 4 of the quinolone core are generally considered essential for activity and should not be significantly altered. researchgate.netoup.com The 3-carboxyl and 4-oxo groups are required for binding to the DNA-enzyme complex in their antibacterial role. researchgate.net In the case of this compound, the 4-oxo group is present, but the C-3 position is substituted with a bromine atom instead of the typical carboxylic acid found in antibacterial quinolones. This suggests a different primary biological target compared to bacterial DNA gyrase.

SAR studies on various quinoline (B57606) derivatives highlight the importance of the substitution pattern for targeting specific cellular pathways. For example, in a series of 7-chloroquinoline-1,2,3-triazoyl carboxamides, small changes in the carboxamide moiety led to different cytotoxic profiles against breast cancer cells. nih.gov Similarly, for quinazolin-4-one derivatives acting as NMDA receptor antagonists, modifications of ring substituents resulted in analogues with over 100-fold selectivity for NMDA receptors over other glutamate (B1630785) receptors. nih.gov This underscores that while the core scaffold is important, the specific array of substituents dictates the ultimate biological effect and selectivity.

Methodologies for In Vitro Biochemical Assay Development and Validation

The investigation into the biological activities of this compound and its analogues necessitates the development and validation of robust in vitro biochemical assays. These assays are fundamental in elucidating mechanisms of action, quantifying potency, and determining the selectivity of these compounds. The process involves a systematic approach, from initial assay design and optimization to rigorous validation to ensure the reliability and reproducibility of the data generated.

Assay Development

The development of a biochemical assay for a compound like this compound begins with defining the biological question. Key considerations include the putative molecular target (e.g., an enzyme or receptor) and the type of interaction to be measured (e.g., inhibition, binding).

Selection of Assay Format:

A variety of assay formats can be employed to study the biochemical interactions of quinolinone derivatives. The choice of format depends on the target and the desired endpoint.

Enzyme Inhibition Assays: If the target is an enzyme, a direct inhibition assay is often developed. For instance, if this compound is hypothesized to be a kinase inhibitor, an assay would be designed to measure the reduction in kinase activity in the presence of the compound. This often involves the use of a substrate that, when acted upon by the enzyme, produces a detectable signal (e.g., colorimetric, fluorescent, or luminescent).

Protein-Ligand Binding Assays: To directly measure the binding affinity of the compound to its target protein, various techniques can be utilized. Fluorescence Polarization (FP) is a common method where a small fluorescently-labeled ligand (tracer) is displaced by the test compound, leading to a change in the polarization of the emitted light. youtube.com Proximity-based assays, such as AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), can also be employed. youtube.com These assays utilize donor and acceptor beads that generate a signal when brought into close proximity by a binding event. youtube.com

Cell-Based Assays: These assays measure the effect of the compound on a specific cellular process. For anticancer research, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to assess cell viability and proliferation. nih.gov The principle of the MTT assay involves the reduction of the yellow tetrazolium salt to purple formazan (B1609692) crystals by metabolically active cells. sterlingpharmasolutions.com Flow cytometry can be used to analyze the cell cycle distribution of cells treated with the compound, identifying potential cell cycle arrest at specific phases (e.g., G2 or S phase). youtube.com

Optimization of Assay Parameters:

Once an assay format is selected, critical parameters must be optimized to ensure a robust and sensitive assay. This includes:

Concentration of Reagents: The concentrations of the target protein, substrate, and any necessary co-factors are optimized to achieve a suitable signal window and ensure the assay is running under appropriate kinetic conditions (e.g., initial velocity for enzyme assays).

Incubation Time and Temperature: The duration and temperature of the reaction are optimized to allow for sufficient interaction between the compound and the target while minimizing signal degradation or non-specific effects. For cell-based assays, the drug incubation time is critical and is often determined by the cell doubling time. sterlingpharmasolutions.com

Buffer Conditions: The pH, ionic strength, and the inclusion of additives like detergents (e.g., Triton X-100) and reducing agents are optimized to maintain protein stability and function. youtube.com

A representative example of optimized conditions for a hypothetical enzyme inhibition assay is presented in Table 1.

Table 1: Representative Optimized Parameters for a Kinase Inhibition Assay

| Parameter | Optimized Condition | Rationale |

| Enzyme Concentration | 5 nM | Provides a sufficient signal-to-background ratio. |

| Substrate (ATP) Conc. | 10 µM (Km) | Allows for competitive inhibition to be observed effectively. |

| Incubation Time | 60 minutes | Ensures the reaction reaches a measurable endpoint within the linear range. |

| Temperature | 30°C | Optimal temperature for enzyme activity and stability. |

| pH | 7.4 | Mimics physiological conditions. |

| Detergent (Triton X-100) | 0.01% | Prevents non-specific inhibition by compound aggregation. youtube.com |

Assay Validation

Assay validation is a critical step to demonstrate that the developed assay is suitable for its intended purpose. The validation process assesses several key performance characteristics, often following guidelines from regulatory bodies like the International Council for Harmonisation (ICH).

Specificity:

The assay should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. For a biochemical assay, this means demonstrating that the observed effect is due to the specific interaction of the compound with the target. This can be confirmed by using inactive analogues of the compound or by testing against unrelated targets to show a lack of activity. In cell-based assays, it's important to show that neither the vehicle (e.g., DMSO) nor other components of the assay mixture interfere with the results. sterlingpharmasolutions.com

Linearity and Range:

Linearity is the ability of the assay to elicit results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity. For potency assays, this is often assessed by comparing the nominal (expected) potency to the observed potency across a series of concentrations. sterlingpharmasolutions.com

Accuracy and Precision:

Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is often expressed as the percent recovery or relative bias.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is typically evaluated at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.

Reproducibility: Precision between different laboratories.

The acceptance criteria for accuracy and precision are predefined. For example, the relative standard deviation (RSD) for precision might be required to be less than 15-20%.

A summary of typical validation parameters and acceptance criteria for a cell-based potency assay is provided in Table 2.

Table 2: Illustrative Validation Parameters for a Cell-Based Potency Assay

| Parameter | Method of Assessment | Acceptance Criteria |

| Linearity | Correlation between nominal and observed relative potencies. | R² ≥ 0.98 |

| Range | Accuracy and precision at the upper and lower ends of the concentration curve. | Typically 50% to 200% of the reference standard potency. sterlingpharmasolutions.com |

| Accuracy | Comparison of the mean observed concentration to the nominal concentration (expressed as % bias). | ± 20% |

| Precision (Repeatability) | Relative Standard Deviation (RSD) of multiple measurements within the same assay run. | RSD ≤ 15% |

| Precision (Intermediate) | RSD of measurements across different days or analysts. | RSD ≤ 20% |

Robustness:

Robustness is a measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For example, minor changes in incubation time, temperature, or reagent concentrations should not significantly impact the assay results.

By following these rigorous development and validation methodologies, researchers can ensure that the in vitro biochemical data generated for this compound and its analogues are accurate, reliable, and suitable for making informed decisions in the drug discovery and development process.

Computational and Theoretical Chemistry Approaches for 3 Bromo 6,7 Dichloroquinolin 4 1h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in chemical research for its balance of accuracy and computational cost. For 3-Bromo-6,7-dichloroquinolin-4(1H)-one, DFT calculations would be instrumental in determining its most stable three-dimensional structure, a process known as geometry optimization.

By employing a functional, such as B3LYP, and a suitable basis set, like 6-31G, researchers can compute the electron density of the molecule and find the geometry that corresponds to the lowest energy state. researchgate.net This optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to map out the potential energy surface, revealing the energy landscapes of different conformations and transition states for chemical reactions. This is particularly useful for predicting the reactivity of the quinolinone ring and the influence of its halogen substituents. For instance, studies on other halogenated compounds have successfully used DFT to correlate structural features with chemical reactivity. mdpi.com

Illustrative Data Table: Predicted DFT (B3LYP/6-31G) Properties of this compound*

| Property | Predicted Value | Unit |

| Total Energy | Value | Hartrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

Note: The values in this table are illustrative and would need to be calculated using DFT software.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is an extension of DFT that can predict the electronic excited states of molecules. This is crucial for understanding a compound's photophysical properties, such as its UV-Visible absorption spectrum, fluorescence, and phosphorescence.

For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π*). This information is valuable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), and for understanding potential photochemical reactions. acs.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a bridge between the quantum mechanical world of electrons and the macroscopic behavior of molecules, particularly in biological systems.

Molecular Docking Studies for Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netnih.govorientjchem.org Given that the quinoline (B57606) and quinolinone scaffolds are present in numerous kinase inhibitors nih.govnih.govgoogle.com, it is plausible that this compound could exhibit inhibitory activity against certain kinases or other biological targets.

Molecular docking studies would involve placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity, typically expressed as a docking score or binding energy. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. Research on other bromo-substituted quinolines has indicated that the halogen can contribute favorably to binding affinity. nih.gov

Illustrative Data Table: Hypothetical Docking Results for this compound with a Kinase

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Example Kinase | -8.5 | Val23, Leu88, Cys90 | 2 |

Note: This table is for illustrative purposes only and the results would depend on the specific kinase and docking software used.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a dynamic view of the system.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research of 3 Bromo 6,7 Dichloroquinolin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For a compound such as 3-Bromo-6,7-dichloroquinolin-4(1H)-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be utilized to unambiguously assign the chemical shifts of all proton and carbon atoms. The quinolin-4(1H)-one core is known to exist predominantly in its keto tautomeric form in both solid and solution states. researchgate.net

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, which has three aromatic protons and one exchangeable N-H proton, the spectrum is expected to be relatively simple. The aromatic protons are anticipated to appear as singlets due to the substitution pattern, which isolates them from adjacent protons, preventing spin-spin coupling. The N-H proton typically appears as a broad singlet, and its chemical shift can be concentration-dependent.

A hypothetical summary of the expected ¹H and ¹³C NMR data is presented below.

Hypothetical NMR Data for this compound Solvent: DMSO-d₆

View Data Table

| Atom | Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data | Justification/Comments |

| δ (ppm) | Multiplicity | δ (ppm) | |

| N-H | ~12.0 | br s | - |

| C-2 | ~8.2 | s | ~140 |

| C-3 | - | - | ~110 |

| C-4 | - | - | ~175 |

| C-4a | - | - | ~125 |

| C-5 | ~8.0 | s | ~128 |

| C-6 | - | - | ~130 |

| C-7 | - | - | ~132 |

| C-8 | ~7.8 | s | ~118 |

| C-8a | - | - | ~138 |

2D NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei. ualberta.ca

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. ualberta.ca For this compound, no cross-peaks would be expected in the COSY spectrum for the aromatic protons (H-2, H-5, H-8) as they are all predicted to be singlets with no adjacent proton neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. uncw.edu It is essential for assigning the carbon signals for all protonated carbons. For instance, it would show a cross-peak between the proton signal at ~8.2 ppm and the carbon signal at ~140 ppm, confirming the assignment of H-2 and C-2. uncw.edu

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for elucidating the complete carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. uncw.edu These long-range correlations are vital for assigning quaternary (non-protonated) carbons and piecing together the molecular framework.

Hypothetical Key HMBC Correlations for this compound

View Data Table

| Proton (δ ppm) | Correlates to Carbon (δ ppm) | Bonds | Structural Information Confirmed |

| H-2 (~8.2) | C-3 (~110), C-4 (~175), C-8a (~138) | ²J, ²J, ³J | Confirms the position of H-2 relative to the carbonyl and C-3. |

| H-5 (~8.0) | C-4 (~175), C-6 (~130), C-7 (~132), C-4a (~125) | ³J, ²J, ³J, ²J | Connects the carbocyclic ring to the heterocyclic ring. |

| H-8 (~7.8) | C-6 (~130), C-7 (~132), C-4a (~125), C-8a (~138) | ³J, ²J, ³J, ²J | Confirms the substitution pattern on the carbocyclic ring. |

| N-H (~12.0) | C-2 (~140), C-8a (~138) | ²J, ²J | Confirms the position of the N-H group. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) measures molecular masses with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the unique elemental composition of a molecule, distinguishing it from other molecules with the same nominal mass. For this compound, HRMS would be used to confirm its molecular formula, C₉H₄BrCl₂NO. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, which serves as an additional confirmation of the structure.

Hypothetical HRMS Data for this compound

View Data Table

| Parameter | Value |

| Molecular Formula | C₉H₄BrCl₂NO |

| Calculated Exact Mass | 294.88255 |

| Observed Ion (e.g., [M+H]⁺) | 295.89038 |

| Isotopes | ⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for monitoring the progress of a chemical reaction by identifying the reactants, intermediates, and products in the reaction mixture. It is also a powerful tool for assessing the purity of the final compound. In the analysis of a synthesis reaction mixture for this compound, LC-MS would allow for the detection of the target compound by its specific mass-to-charge ratio, even in the presence of other components.

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

While NMR provides the structure in solution and MS gives the elemental formula, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique would confirm the connectivity established by NMR and provide precise bond lengths, bond angles, and information about the planarity of the ring system.

For this compound, X-ray analysis would be expected to show a largely planar quinolinone ring system. A key feature of the crystal structure would likely be the intermolecular interactions, particularly hydrogen bonding. It is highly probable that the molecules would form hydrogen-bonded dimers or chains in the crystal lattice, with the N-H proton of one molecule interacting with the carbonyl oxygen (C-4=O) of a neighboring molecule, a common structural motif for quinolinones. researchgate.net

Hypothetical X-ray Crystallographic Data for this compound

View Data Table

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a ≈ 8.5 Å, b ≈ 15.0 Å, c ≈ 7.5 Å, β ≈ 95° |

| Key Bond Length (N-H···O=C) | ~2.9 Å |

| Molecular Conformation | Planar quinolinone core |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic nature of organic compounds. Infrared (IR) spectroscopy probes the vibrational frequencies of functional groups, providing a molecular fingerprint, while Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into the electronic transitions within conjugated systems.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its principal functional groups. The quinolin-4(1H)-one core contains a cyclic amide (lactam) structure, which gives rise to distinct vibrational modes.

A prominent feature would be the carbonyl (C=O) stretching vibration, typically observed as a strong absorption in the region of 1640-1690 cm⁻¹. The exact position depends on factors like hydrogen bonding and electronic effects from the substituents on the aromatic ring. The N-H stretching vibration of the amide group is expected to appear as a broad band in the 3200-3400 cm⁻¹ range, with its breadth resulting from intermolecular hydrogen bonding in the solid state.

The aromatic portion of the molecule would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1620 cm⁻¹ region. Vibrations corresponding to the carbon-halogen bonds are also anticipated. The C-Cl stretching absorptions for aromatic chlorides typically appear in the 1000-1100 cm⁻¹ range, while the C-Br stretch is expected at lower wavenumbers, generally between 500-650 cm⁻¹.

Predicted Infrared (IR) Absorption Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretching | 3200 - 3400 | Medium-Strong, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Carbonyl C=O | Stretching | 1640 - 1690 | Strong |

| Aromatic C=C | Stretching | 1450 - 1620 | Medium-Weak |

| C-N | Stretching | 1230 - 1325 | Medium |

| C-Cl (Aromatic) | Stretching | 1000 - 1100 | Medium |

| C-Br (Aromatic) | Stretching | 500 - 650 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is dictated by its extensive chromophore, which includes the fused aromatic and pyridinone rings. The spectrum is expected to show absorptions arising from π → π* and n → π* electronic transitions.

The highly conjugated system will likely result in strong π → π* transitions, appearing as intense absorption bands in the 200-350 nm range. researchgate.net These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals across the quinolinone scaffold. The presence of halogen substituents (bromo and chloro groups) acting as auxochromes may cause a bathochromic (red) shift of these absorption maxima compared to the unsubstituted quinolin-4(1H)-one.

A weaker absorption band, corresponding to the n → π* transition of the carbonyl group, may also be observed at longer wavelengths (typically >350 nm). This transition involves the promotion of a non-bonding electron from the oxygen atom to an antibonding π* orbital.

Predicted Ultraviolet-Visible (UV-Vis) Absorption Data for this compound

| Electronic Transition | Associated Chromophore | Expected Wavelength (λmax, nm) |

| π → π | Quinolinone Conjugated System | 220 - 350 |

| n → π | Carbonyl Group (C=O) | >350 |

Chromatographic Techniques for Purification and Purity Assessment in Synthetic Research

Chromatographic methods are essential tools in synthetic chemistry for monitoring reaction progress, purifying products, and assessing the purity of the final compound. For this compound, both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) would be routinely employed.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique for the qualitative monitoring of chemical reactions. nih.gov In the synthesis of this compound, TLC on silica (B1680970) gel plates (Kieselgel 60 F254) would be used to track the consumption of starting materials and the formation of the product. nih.gov A suitable mobile phase would likely consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) to achieve good separation. The spots can be visualized under UV light at 254 nm, where the conjugated quinolinone ring will absorb and cause fluorescence quenching. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both the purification of the target compound and the quantitative assessment of its purity. nih.gov Due to the polarity of the quinolinone structure, reversed-phase HPLC (RP-HPLC) is a highly suitable method.

A typical RP-HPLC setup would involve a C18 stationary phase column. The mobile phase would likely be a gradient or isocratic mixture of an aqueous component (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. rdd.edu.iq Detection is commonly performed using a UV detector set at one of the absorption maxima of the compound (e.g., around 254 nm or 320 nm). By comparing the retention time of the main peak to that of an authentic reference standard and integrating the peak area, the purity of the synthesized this compound can be accurately determined.

Suggested Chromatographic Conditions for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Detection |

| TLC | Silica Gel 60 F254 | Hexane/Ethyl Acetate (e.g., 7:3 v/v) or Dichloromethane/Methanol (e.g., 9.5:0.5 v/v) | UV light (254 nm) |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water + 0.1% Formic Acid (Gradient or Isocratic) | UV-Vis Detector (e.g., 254 nm) |

Future Research Directions and Methodological Innovations for Halogenated Quinolinones

Development of Novel and Sustainable Synthetic Routes for Diversification

A key focus for the diversification of compounds like 3-Bromo-6,7-dichloroquinolin-4(1H)-one will be the development of regioselective functionalization techniques. The presence of multiple halogen atoms on the quinoline (B57606) core provides distinct handles for chemical modification. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to introduce a wide range of substituents at the bromo and chloro positions, creating libraries of novel compounds for biological screening. youtube.com Research into metal-free halogenation and functionalization reactions is also a promising avenue for creating these advanced synthetic intermediates under milder and more environmentally friendly conditions. researchgate.net

Table 1: Comparison of Traditional and Modern Synthetic Approaches for Halogenated Quinolinones

| Feature | Traditional Methods (e.g., Gould-Jacobs, Camps) | Modern & Sustainable Methods |

| Reaction Conditions | Often harsh (high temperatures, strong acids/bases) | Milder conditions, reduced energy consumption |

| Solvents | Often hazardous organic solvents | Greener solvents, solvent-free reactions |

| Efficiency | Can be multi-step with lower overall yields | Higher yields, one-pot reactions, better atom economy |

| Catalysts | Stoichiometric reagents, heavy metal catalysts | Recyclable catalysts, metal-free options, biocatalysis |

| Waste Generation | Significant byproduct formation | Reduced waste, more environmentally benign |

Exploration of Advanced Mechanistic Probes for Biological Systems

Understanding the precise mechanism of action of halogenated quinolinones is crucial for their development as therapeutic agents. Future research will increasingly rely on the design and application of advanced mechanistic probes. Fluorescently-labeled derivatives of quinolinones, for example, can be synthesized to visualize their uptake, distribution, and localization within cells. nih.gov These probes can help to identify specific cellular compartments or organelles where the compound accumulates, providing valuable clues about its biological targets.

Profluorescent nitroxides are another class of sophisticated probes that can be used to investigate the role of oxidative stress in the biological activity of quinolinones. nih.gov These probes become fluorescent in the presence of reactive oxygen species (ROS), allowing for the real-time monitoring of free radical production within cells upon treatment with the compound. Furthermore, the development of photo-affinity labels based on the this compound scaffold can be a powerful tool for identifying its direct binding partners within the proteome.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of halogenated quinolinones. quantinuum.comacs.orgacs.org Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed to predict the biological activity of novel quinolinone derivatives based on their chemical structures. nih.govnih.gov These models use statistical methods to correlate physicochemical properties of the molecules with their observed activities, enabling the in silico screening of large virtual libraries of compounds before their actual synthesis.

Table 2: Applications of AI and Machine Learning in Halogenated Quinolinone Research

| Application | Description | Potential Impact |

| QSAR Modeling | Correlates chemical structure with biological activity to predict the potency of new compounds. | Accelerates lead identification and optimization. |

| Deep Learning | Utilizes neural networks to learn complex structure-activity relationships from large datasets. | Enables the discovery of novel and diverse active scaffolds. |

| Virtual Screening | Computationally screens large libraries of virtual compounds against a biological target. | Reduces the time and cost of initial hit discovery. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. | Improves the success rate of drug candidates in clinical trials. |

| Synthesis Planning | AI algorithms can propose efficient synthetic routes for novel compounds. | Streamlines the chemical synthesis process. |

Investigation of Broader Chemical Applications as Advanced Synthetic Intermediates

The chemical reactivity of the halogen atoms in this compound makes it a valuable intermediate for the synthesis of more complex molecules. The differential reactivity of the bromo and chloro substituents can be exploited to achieve selective functionalization through various cross-coupling reactions. For example, the bromo group is generally more reactive in palladium-catalyzed reactions than the chloro groups, allowing for sequential modifications of the quinolinone scaffold.

This step-wise functionalization enables the construction of a wide range of derivatives with tailored properties. For example, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions can be used to introduce aryl, alkynyl, and amino groups, respectively. These modifications can be used to modulate the biological activity, solubility, and other pharmacokinetic properties of the resulting compounds. The ability to systematically modify the structure of this compound makes it a versatile platform for the development of new materials and biologically active agents.

Synergistic Approaches Combining Synthetic Chemistry, Mechanistic Biology, and Computational Modeling

The future of research on halogenated quinolinones lies in a highly integrated and synergistic approach that combines the strengths of synthetic chemistry, mechanistic biology, and computational modeling. youtube.comresearchgate.net This multidisciplinary strategy allows for a more rational and efficient drug discovery and development process.

In this integrated paradigm, computational models can be used to design and prioritize new halogenated quinolinone derivatives with predicted biological activity. researchgate.net Synthetic chemists can then synthesize these targeted compounds using novel and sustainable methods. The resulting molecules are subsequently evaluated in a battery of biological assays to determine their efficacy and to elucidate their mechanism of action using advanced mechanistic probes. The experimental data generated from these studies can then be fed back into the computational models to refine and improve their predictive power, creating a closed-loop discovery engine.

Furthermore, this synergistic approach is crucial for investigating and optimizing combination therapies. For instance, studies have shown that the antibacterial activity of some halogenated quinolines can be significantly potentiated when used in combination with other agents. nih.gov By integrating computational modeling of drug synergy with experimental validation, researchers can identify the most effective combination therapies and understand the molecular basis of their synergistic interactions.

Q & A

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential halogen toxicity. Store under inert atmosphere (N) to prevent oxidation. Dispose of waste via halogen-specific protocols, referencing CAS 3517-61-1 safety guidelines for analogous quinolinones .

Data Interpretation & Reporting

Q. How to resolve discrepancies in spectroscopic data between synthetic batches?

Q. What statistical tools are recommended for analyzing dose-response relationships in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.